molecular formula C21H18ClN3O3 B2597949 1-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-4-phenylbutane-1,4-dione CAS No. 1903387-63-2

1-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-4-phenylbutane-1,4-dione

Cat. No.: B2597949
CAS No.: 1903387-63-2
M. Wt: 395.84
InChI Key: ZADVPILJYNRUBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(13-chloro-2-oxo-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-4-phenylbutane-1,4-dione is a complex organic compound with a unique tricyclic structure

Preparation Methods

The synthesis of 1-(13-chloro-2-oxo-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-4-phenylbutane-1,4-dione involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-4-phenylbutane-1,4-dione has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential interactions with DNA and proteins. In medicine, it is being explored for its potential therapeutic properties, including its ability to inhibit specific enzymes and pathways .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique tricyclic structure allows it to bind to these targets with high affinity, thereby modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

1-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-4-phenylbutane-1,4-dione can be compared with other similar compounds, such as 1,5,9-triazatricyclo[8.4.0.0 tetradeca-3(8),9,11,13-tetraen-2-one. While both compounds share a similar tricyclic core, the presence of the phenylbutane-1,4-dione moiety in the former provides it with unique chemical and biological properties .

Properties

IUPAC Name

1-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-4-phenylbutane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3/c22-15-6-8-19-23-17-10-11-24(13-16(17)21(28)25(19)12-15)20(27)9-7-18(26)14-4-2-1-3-5-14/h1-6,8,12H,7,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADVPILJYNRUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)CCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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